N-(4-methoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, forming a unique scaffold that exhibits a wide range of biological activities
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol and appropriate aromatic aldehydes.
Formation of Hydrazones: The hydrazinyl derivative reacts with aromatic aldehydes to form hydrazones.
Cyclization: The hydrazones undergo cyclization in the presence of reagents like phosphorus oxychloride (POCl3) or ortho esters to form the triazolothiadiazine ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
N-(4-methoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures .
Scientific Research Applications
N-(4-methoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of various diseases, such as cancer, bacterial infections, and inflammatory disorders.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(4-methoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but differ in the substituents attached to the triazole and thiadiazine rings.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of the triazole and thiadiazine rings.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric form with distinct chemical properties and biological activities.
Properties
Molecular Formula |
C24H21N5O2S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C24H21N5O2S/c1-31-19-14-12-18(13-15-19)25-23(30)21-20(16-8-4-2-5-9-16)28-29-22(26-27-24(29)32-21)17-10-6-3-7-11-17/h2-15,20-21,28H,1H3,(H,25,30) |
InChI Key |
ZTHSYHCOSWOTEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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